molecular formula C10H12O4 B8132971 (1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid

(1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid

Cat. No.: B8132971
M. Wt: 196.20 g/mol
InChI Key: FUBZERMWPMTSEB-XEDAXZNXSA-N
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Description

(1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid is a bicyclic dicarboxylic acid synthesized via a diastereoselective Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride, yielding the intermediate di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride (CAS 24327-08-0) . Subsequent ammonolysis and hypochlorite-mediated Hoffman degradation produce amino acid derivatives, such as di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid, which are key intermediates for pharmaceuticals and pesticides . The anhydride form (C10H10O3, MW 178.18) exhibits a melting point of 144–147°C and a density of 1.1601 g/cm³ .

Properties

IUPAC Name

(1R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h1-2,5-8H,3-4H2,(H,11,12)(H,13,14)/t5-,6+,7?,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBZERMWPMTSEB-XEDAXZNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C(C2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C=C[C@@H]1C(C2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Diene Component : 1,3-Cyclohexadiene or substituted variants (e.g., 2-methoxy-1-methyl-1,3-cyclohexadiene).

  • Dienophile : Maleic anhydride.

  • Conditions :

    • Temperature: 155°C

    • Catalyst: Orthophosphoric acid (1.5% wt)

    • Reaction Time: 2 hours

  • Yield : 86.2% for bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.

Hydrolysis to Carboxylic Acid

The anhydride intermediate undergoes controlled hydrolysis:

  • Reagents : H₂O (acidic or basic conditions).

  • Microwave-Assisted Hydrolysis :

    • Conditions: 150°C, 5 minutes.

    • Catalyst: 4-Dimethylaminopyridine (DMAP).

    • Yield: 81%.

Stereochemical Control

  • Endo Rule : The Diels-Alder reaction proceeds with >95% endo selectivity, preserving the (1R,4S) configuration.

  • Crystallographic Validation : X-ray analysis confirms the syn-dicarboxylic acid geometry post-hydrolysis.

Oxidative Decarboxylation of Bicyclic Intermediates

Alternative routes involve oxidative transformations of bicyclo[2.2.2]octane derivatives.

Lead Tetraacetate-Mediated Decarboxylation

  • Substrate : 5-exo-Acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acid.

  • Conditions :

    • Reagent: Lead tetraacetate (LTA).

    • Solvent: Pyridine.

    • Temperature: 25°C.

  • Outcome :

    • Major Product: Rearranged bicyclo[3.2.1]octane derivative (72%).

    • Minor Product: (1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid (12%).

Nickel-Catalyzed Decarboxylation

  • Catalyst : Bis(triphenylphosphino)nickel dicarbonyl.

  • Substrate : Keto anhydrides (e.g., 6-methoxy-1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride).

  • Yield : 95%.

Stereoselective Functionalization of Bicyclic Frameworks

Hydrogenation of Unsaturated Precursors

  • Substrate : endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivatives.

  • Conditions :

    • Catalyst: Pd/C (10% wt).

    • Pressure: H₂ (1 atm).

    • Solvent: Ethanol.

  • Outcome : Full hydrogenation of the double bond while retaining carboxylic acid groups.

Epoxidation and Ring-Opening

  • Epoxidation :

    • Reagent: m-Chloroperbenzoic acid (mCPBA).

    • Stereoselectivity: Exo epoxide formation (83%).

  • Acid-Catalyzed Ring-Opening :

    • Conditions: H₂SO₄ (0.5 M).

    • Product: trans-Dihydroxy derivative.

Industrial-Scale Production Methods

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer, reduced reaction time.

  • Parameters :

    • Temperature: 180–200°C.

    • Pressure: 10–15 bar.

  • Output : 92% purity at 1,000 kg/batch.

Catalytic Oxidation of 1,4-Dimethylene Cyclohexane

  • Catalyst : Palladium dichloride (3 mol%).

  • Oxidizing Agent : Oxone (2 equiv).

  • Yield : 60% after recrystallization.

Data Tables

Table 1: Comparative Analysis of Synthesis Methods

MethodStarting MaterialKey Reagent/CatalystYield (%)Stereoselectivity
Diels-Alder + Hydrolysis1,3-CyclohexadieneOrthophosphoric acid86.2>95% endo
LTA DecarboxylationBicyclic keto acidLead tetraacetate12Low
Nickel CatalysisKeto anhydrideNi(PPh₃)₂(CO)₂95High
HydrogenationUnsaturated bicyclic aminePd/C89Full retention

Table 2: Optimization of Diels-Alder Reaction Parameters

ParameterOptimal ValueEffect on Yield
Temperature155°C+18% vs 120°C
Catalyst Concentration1.5% wtMax yield plateau
Reaction Time2 hoursNo side products

Critical Challenges and Solutions

  • Diastereomer Separation :

    • Issue : Minor exo diastereomers (<5%) complicate purification.

    • Solution : Recrystallization from ethyl acetate/hexane (3:1).

  • Anhydride Hydrolysis Kinetics :

    • Issue : Over-hydrolysis to dicarboxylate salts.

    • Solution : Microwave irradiation reduces reaction time to 5 minutes.

  • Catalyst Deactivation in Flow Systems :

    • Issue : Pd leaching in continuous reactors.

    • Mitigation : Silica-immobilized Pd nanoparticles (reusable ×10) .

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents like sodium borohydride.

    Substitution: Undergoes nucleophilic substitution reactions with halides.

Common Reagents and Conditions

    Oxidation: Uses reagents like potassium permanganate under acidic conditions.

    Reduction: Employs sodium borohydride in an alcoholic solvent.

    Substitution: Utilizes halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives of (1R,4S)-Bicyclo[22

Scientific Research Applications

Synthesis of Bicyclic Compounds

(1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid serves as a versatile building block in the synthesis of various bicyclic compounds. It can undergo transformations to yield derivatives with diverse functional groups, enhancing its utility in synthetic organic chemistry.

Case Study: Synthesis of Bicyclic Derivatives

A notable synthesis involves the reaction of this dicarboxylic acid with isopropenyl acetate, leading to the formation of substituted bicyclo[2.2.2]octanes. This process showcases the compound's ability to participate in acid-catalyzed reactions, yielding products that are valuable as intermediates in pharmaceutical development .

Building Blocks for Natural Products

The compound is also utilized as a precursor for the synthesis of natural products such as terpenes and alkaloids. Its unique structure allows for selective reactions that can be tailored to produce complex molecules relevant in medicinal chemistry .

Therapeutic Agents

Research indicates that derivatives of this compound have been explored for their potential as therapeutic agents targeting metabolic syndrome and other diseases. For instance, certain bicyclo[2.2.2]octane derivatives have shown promise as adenosine receptor antagonists and modulators for GPR120 receptors, which are implicated in metabolic regulation .

Table 1: Therapeutic Applications of Bicyclo[2.2.2]octane Derivatives

Compound NameTarget DiseaseMechanism of ActionReference
Bicyclo[2.2.2]octan-1-aminesMetabolic SyndromeAdenosine receptor antagonismU.S. Patent No. 3,367,941
GPR120 ModulatorsObesityModulation of metabolic pathwaysU.S. Patent Application 2016/0039780

Specialty Polymers

Bicyclo[2.2.2]octane diols and dicarboxylic acids are used as specialty monomers in polymer chemistry. Their rigid structure contributes to the mechanical properties of polymers, making them suitable for applications requiring high-performance materials.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer formulations enhances thermal stability and mechanical strength . This makes it an attractive candidate for advanced materials used in aerospace and automotive industries.

Table 2: Properties of Polymers Derived from Bicyclo[2.2.2]octane Monomers

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)Reference
Poly(bicyclo[2.2.2]octane)80250J. Polym. Sci., Part A, 2010
Copolymer with Styrene75230J. Am. Chem. Soc., 1970

Mechanism of Action

The mechanism by which (1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid exerts its effects involves interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and triggering downstream pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications.

Biological Activity

(1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid, also known as bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂O₄, with a molecular weight of 196.21 g/mol. The compound features two carboxylic acid functional groups attached to a bicyclic structure, which may contribute to its biological activity.

1. Anticancer Properties

Research indicates that derivatives of bicyclo[2.2.2]octane structures exhibit significant anticancer activity. For instance, studies have shown that certain bicyclic amino acids can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways related to cell proliferation and survival .

2. Neuroprotective Effects

Bicyclo[2.2.2]octane derivatives have been studied for their neuroprotective effects. One study demonstrated that these compounds could modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's .

3. Antiviral Activity

Some bicyclic compounds have shown promise as antiviral agents by inhibiting viral replication mechanisms. Research on bicyclo[2.2.2]octane derivatives indicates their ability to interfere with viral entry or replication processes in host cells .

The mechanisms by which this compound exerts its biological effects are still being elucidated but may involve:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Modulation of Signaling Pathways: It may affect signaling pathways that regulate cell cycle progression and apoptosis.

Case Studies

Several case studies have highlighted the biological activity of bicyclo[2.2.2]octane derivatives:

StudyFindings
Maechler et al., 2011Demonstrated that bicyclic amino acids can enhance insulin secretion by activating glutamate dehydrogenase in pancreatic cells .
Synthesis Study (2011)Reported the synthesis of various bicyclic compounds that showed selective inhibition of amino acid transporters linked to cancer cell growth suppression .
Neuroprotective StudyFound that bicyclo[2.2.2]octane derivatives could selectively disturb amino acid levels in the cerebral cortex, suggesting a role in neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid (CAS 3813-52-3)
  • Structure : Smaller bicyclic system ([2.2.1] vs. [2.2.2]) introduces greater ring strain and reduced symmetry.
  • Synthesis: Typically derived from norbornene (bicyclo[2.2.1]hept-2-ene) and maleic anhydride via Diels-Alder reaction .
  • Key Derivatives : Dibutyl esters and calcium salts (e.g., CAS 839683-04-4) are used as plasticizers and gas barrier enhancers in polymers .
5-Norbornene-2-endo,3-exo-dicarboxylic Acid (CAS 1200-88-0)
  • Structure : Endo-exo stereochemistry distinguishes it from the fully endo-configuration of the target compound.
  • Applications : Used in copolymers for leather treatment and pigment dispersants .
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates
  • Structure : Oxygen atom replaces a methylene group in the bicyclo[2.2.1] framework.
  • Synthesis : Prepared via sulfuric acid-catalyzed esterification of the anhydride with alcohols under sonication .
Chlorinated Derivatives (e.g., 1,4,5,6,7,7-hexachloro-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dibutyl ester)
  • Properties : Enhanced thermal stability and flame retardancy due to chlorine substituents .

Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Applications
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride 24327-08-0 C10H10O3 178.18 144–147 Pesticide intermediates, polymers
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid 3813-52-3 C9H10O4 182.17 Not reported Plasticizers, polyesters
Calcium salt of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid 839683-04-4 C9H10O4·Ca 238.26 Not reported Gas barrier in PP/PE plastics
5-Norbornene-2,3-dicarboxylic anhydride 1200-88-0 C9H8O3 164.16 164–166 Leather treatment copolymers

Reactivity and Stability

  • Steric Effects: The larger [2.2.2] system exhibits reduced steric hindrance compared to [2.2.1], facilitating ammonolysis and esterification reactions .
  • Thermal Stability : Chlorinated [2.2.1] derivatives show superior flame retardancy, while the [2.2.2] anhydride’s high melting point suggests robust thermal stability .
  • Safety : Lead-containing derivatives of the [2.2.2] compound are banned due to toxicity, whereas [2.2.1] calcium salts are approved for food-contact materials .

Q & A

Q. What are the established synthetic routes for (1R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid?

The compound is synthesized via a Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride, yielding the bicyclic adduct diastereoselectively . Subsequent steps include:

  • Hydrogenation of the unsaturated intermediate under catalytic conditions (e.g., Pd/C, H₂) to saturate the double bond .
  • Hydrolysis of the anhydride or ester derivatives to the free dicarboxylic acid using aqueous base (e.g., KOH) followed by acidification .

Q. Key Reaction Conditions :

StepReagents/ConditionsYieldReference
Diels-AlderMaleic anhydride, ethyl acetate, reflux~74%
HydrogenationH₂, Pd/C, 3 atm pressure~96%
HydrolysisKOH (aq.), HCl acidification~62%

Q. How is the stereochemical configuration of the compound confirmed?

Stereochemical analysis employs:

  • X-ray crystallography to resolve the bicyclic framework and substituent orientation.
  • NMR spectroscopy (¹H and ¹³C) to assign diastereotopic protons and coupling constants, particularly for endo/exo configurations .
  • Polarimetry to verify enantiomeric purity if asymmetric synthesis is performed.

For example, the endo preference of ester groups in the Diels-Alder adduct is confirmed by distinct NMR splitting patterns and NOE correlations .

Advanced Research Questions

Q. What factors influence the π-facial selectivity in electrophilic additions to this compound?

The π-facial selectivity is governed by:

  • Electronic effects : Electron-withdrawing ester groups direct electrophiles (e.g., OsO₄, BH₃) to attack syn to the substituents due to transition-state stabilization .
  • Steric effects : Bulky electrophiles (e.g., PhSeCl) may exhibit reversed selectivity due to steric hindrance, as explained by Cleplak transition-state theory .
  • Solvent polarity : Polar solvents stabilize charge-separated transition states, modulating selectivity.

Q. Example :

ElectrophileSelectivityMechanism
OsO₄ (dihydroxylation)syn to estersElectronic stabilization of partial positive charge
PhSeCl (selenenylation)anti to estersSteric hindrance dominates

Q. How does this compound function in controlled polymer synthesis?

The dicarboxylic acid (or its anhydride) serves as:

  • Macroinitiator : Enables ring-opening alternating copolymerization (ROAC) with epoxides or lactones to synthesize sequence-controlled multiblock polymers .
  • Crosslinker : Enhances thermal stability in polymers via covalent bonding between chains (e.g., in polyvinyl chloride plasticizers) .
  • Monomer : Participates in Diels-Alder-based step-growth polymerization for high-performance resins .

Q. Applications :

  • Multiblock copolymers : Achieved through ROAC with cyclic anhydrides (e.g., 11-segment polymers) .
  • Leather treatment : Copolymers improve pigment dispersion and material durability .

Q. How to resolve contradictions in diastereoselectivity outcomes during derivatization?

Contradictions arise from competing electronic/steric effects or varying reaction mechanisms. Strategies include:

  • Mechanistic studies : Compare Hammett plots or kinetic isotope effects to identify rate-determining steps.
  • Computational modeling : Apply DFT calculations to map transition states (e.g., Cleplak vs. Cieplak models) .
  • Systematic variation : Test electrophiles (e.g., BH₃ vs. PhSCl) under controlled conditions (temperature, solvent) to isolate contributing factors.

Q. Case Study :

  • Epoxidation (m-CPBA) : syn selectivity due to electron-withdrawing ester stabilization .
  • Hydroboration (BH₃) : Competing steric and electronic effects may reduce selectivity.

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of anhydride dust or vapors .
  • Waste disposal : Neutralize acidic residues before disposal to prevent environmental contamination .

Regulatory Note : The compound or its derivatives may be restricted in industrial applications (e.g., Toyota’s banned substances list) due to toxicity concerns .

Q. What analytical techniques quantify purity and degradation products?

  • HPLC-MS : Detects trace impurities (e.g., unreacted diene or maleic anhydride).
  • TGA/DSC : Monitors thermal stability and decomposition thresholds (e.g., melting point ~176–189°C) .
  • FTIR : Identifies functional groups (e.g., carboxylic acid vs. anhydride carbonyl stretches).

Q. How is the compound utilized in pesticide development?

As a key intermediate, it is functionalized into:

  • Tetracarboxylic diimides : Act as herbicides by disrupting plant cell membranes .
  • Chlorinated derivatives : Enhance bioactivity and environmental persistence .

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